molecular formula C3H7NO3 B14545619 1-Nitropropan-1-ol CAS No. 61878-54-4

1-Nitropropan-1-ol

Cat. No.: B14545619
CAS No.: 61878-54-4
M. Wt: 105.09 g/mol
InChI Key: FRSSCXBIIPYXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitropropan-1-ol is an organic compound with the molecular formula C3H7NO3 It is a nitro alcohol, characterized by the presence of both a nitro group (-NO2) and a hydroxyl group (-OH) attached to a propane backbone

Preparation Methods

1-Nitropropan-1-ol can be synthesized through several methods:

    Nitration of Propanol: One common method involves the nitration of propanol using nitric acid. This reaction typically requires controlled conditions to ensure the selective formation of the nitro alcohol.

    Industrial Production: Industrially, this compound can be produced by the vapor-phase nitration of propane.

Chemical Reactions Analysis

1-Nitropropan-1-ol undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form nitropropanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield 1-aminopropanol. This reaction typically involves the use of reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with acyl chlorides can yield esters.

    Decomposition: Under certain conditions, this compound can decompose to form toxic gases.

Scientific Research Applications

1-Nitropropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other nitro compounds and as an intermediate in various chemical reactions.

    Biology: In biological research, this compound can be used to study the effects of nitro compounds on biological systems, including their potential as antimicrobial agents.

    Medicine: While not widely used in medicine, derivatives of this compound are being explored for their potential therapeutic properties.

    Industry: The compound is used in the production of solvents, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 1-nitropropan-1-ol involves its interaction with various molecular targets:

Comparison with Similar Compounds

1-Nitropropan-1-ol can be compared with other similar compounds, such as:

Properties

CAS No.

61878-54-4

Molecular Formula

C3H7NO3

Molecular Weight

105.09 g/mol

IUPAC Name

1-nitropropan-1-ol

InChI

InChI=1S/C3H7NO3/c1-2-3(5)4(6)7/h3,5H,2H2,1H3

InChI Key

FRSSCXBIIPYXOU-UHFFFAOYSA-N

Canonical SMILES

CCC([N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.